![molecular formula C7H16ClN B2979562 1,2,2-Trimethylcyclobutan-1-amine;hydrochloride CAS No. 2416233-84-4](/img/structure/B2979562.png)
1,2,2-Trimethylcyclobutan-1-amine;hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
N.N-Disubstituted 2-Aminocyclobutanones Formation : 2-Hydroxycyclobutanone reacts with secondary amines to form N.N-disubstituted 2-aminocyclobutanones. This process highlights the utility of cyclobutanone derivatives in synthesizing aminocyclobutanones, potentially relevant for "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" research and applications (Heine & Fischler, 1972).
CuH-Catalyzed Hydroamination : The CuH-catalyzed hydroamination of strained trisubstituted alkenes, including cyclobutanones, is important for synthesizing polysubstituted aminocyclobutanes. These findings emphasize the significance of cyclobutane derivatives in medicinal chemistry and drug development (Feng et al., 2019).
Polymerization and Material Science
- Trimethyl Bicyclobutane-1,2,2-Tricarboxylate Polymerization : The synthesis and polymerization of trimethyl bicyclobutane-1,2,2-tricarboxylate demonstrate the potential of cyclobutane derivatives in creating new polymeric materials. This could relate to the exploration of "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" in material science (Hall & Fischer, 1977).
Medicinal Chemistry and Bioconjugation
Synthesis of Protected 2-Aminocyclobutanone : The creation of a protected 2-aminocyclobutanone as a modular synthon opens avenues for synthesizing cyclobutanone-containing lead inhibitors. This illustrates the chemical versatility of cyclobutane derivatives in designing inhibitors for specific biological targets (Mohammad et al., 2020).
Mechanism of Amide Formation by Carbodiimide : The study of amide formation mechanisms in aqueous media using carbodiimide underlines the importance of "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" in bioconjugation reactions. Such insights are crucial for bioconjugate chemistry applications (Nakajima & Ikada, 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2,2-trimethylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)4-5-7(6,3)8;/h4-5,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFSDQWZEXMYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trimethylcyclobutan-1-amine;hydrochloride |
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